TLR7 Agonist 8 Demonstrates >50-Fold Higher Potency Than Clinical-Stage TLR7 Agonist GS-9620 (Vesatolimod)
TLR7 agonist 8 (IIb-34) exhibits an EC50 of approximately 4 nM for human TLR7 activation, which is >50-fold more potent than the clinical-stage oral TLR7 agonist GS-9620 (EC50 = 291 nM) [1]. This comparison is made in the context of in vitro reporter assays, which are a standard method for evaluating TLR7 activation. The substantially lower EC50 value indicates that TLR7 agonist 8 can achieve maximal receptor activation at significantly lower concentrations, a key consideration for minimizing off-target effects and conserving precious compound material.
| Evidence Dimension | Potency (EC50 for human TLR7 activation) |
|---|---|
| Target Compound Data | ~4 nM |
| Comparator Or Baseline | GS-9620 (Vesatolimod) with EC50 = 291 nM |
| Quantified Difference | >50-fold difference (4 nM vs 291 nM) |
| Conditions | In vitro reporter assay in HEK293 cells expressing human TLR7 |
Why This Matters
Higher in vitro potency can translate to a wider dynamic range in experimental settings, allowing for effective immune stimulation at lower doses and potentially reducing the risk of non-specific, concentration-dependent cytotoxicity.
- [1] MedChemExpress. (n.d.). TLR7 agonist 8 (compound IIb-34) Product Page. CAS No.: 2380231-81-0. View Source
